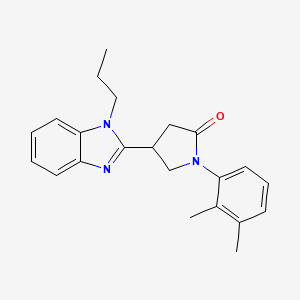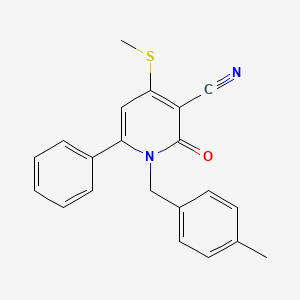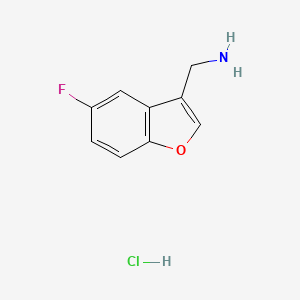![molecular formula C19H21N5O2 B3013555 N-cyclopentyl-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide CAS No. 946312-37-4](/img/structure/B3013555.png)
N-cyclopentyl-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of N-cyclopentyl-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide and related compounds involves several key steps, including intramolecular cyclization, N-allylation, N-propargyl alkylation, and cycloaddition reactions. For instance, the intramolecular cyclization of N-(4-cyano-3-methyl-1-phenyl-1H-pyrazol-5-yl) acetamide in ethanol with piperidine leads to the formation of a pyrazolo[3,4-d]pyrimidin-4(5H)-one derivative . Further chemical transformations, such as condensation with arylnitrile oxides, yield isoxazolines and isoxazoles . Additionally, the synthesis of N-aryl-2-cyano-3-oxo-3-pyrazolyl-propanamides has been reported, with these compounds showing promising immunomodulating activity .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrazolo[3,4-d]pyrimidin-4(5H)-one core, which is a common feature in the compounds synthesized in these studies. The structural characterization of these compounds is typically achieved using 1H NMR, 13C NMR, IR, and HRMS techniques . The presence of various substituents on the pyrazolo[3,4-d]pyrimidin-4(5H)-one core influences the molecular properties and potential biological activities of these compounds .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are diverse and include cyclocondensation, which can lead to the formation of pyrazolo[1,5-a]pyrimidine derivatives . The ratio of the cyclocondensation products depends on the nucleophilicity of the starting materials and the solvent used . Additionally, the synthesis of N-substituted 4-carboxy-1-phenyl-1H-pyrazole-5-propanamides involves the reaction of 1-phenyl-1H-oxepino[4,3-c]pyrazole-4(8H),6(7H)-dione with aromatic primary amines .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structures. The introduction of different substituents can significantly alter properties such as solubility, melting point, and reactivity. The antimicrobial activity of some synthesized compounds has been linked to specific structural features, such as the 3,5-dimethyl-1H-pyrazol-1-yl moiety . The structure-activity relationship studies help in understanding the influence of molecular modifications on the biological activities of these compounds .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
Pyrazolopyrimidine derivatives have been synthesized and evaluated for their antimicrobial properties. Studies have found that certain derivatives show moderate to significant antimicrobial activity. For instance, the synthesis of pyrimidine-linked pyrazole heterocyclics by microwave irradiative cyclocondensation demonstrated antibacterial potential against various microorganisms, including Pseudococcidae insects, indicating their utility in developing new antimicrobial agents (Deohate & Palaspagar, 2020).
Anticancer Applications
Novel pyrazolopyrimidines derivatives have been synthesized and assessed for their anticancer and anti-5-lipoxygenase activities. These compounds have shown promise in cytotoxic evaluations against cancer cell lines, such as HCT-116 and MCF-7, highlighting their potential as anticancer agents (Rahmouni et al., 2016).
Anti-inflammatory Applications
Research into N-aryl-2-cyano-3-oxo-3-pyrazolyl-propanamides has revealed their immunomodulating activity, suggesting potential applications in preventing and treating inflammatory diseases. Specific derivatives have been shown to enhance macrophage cytotoxicity and stimulate host-mediated antibacterial defenses in mice, pointing to their use in immunotherapy (Doria et al., 1991).
Herbicidal Applications
Derivatives containing the pyrimidine and thiadiazole rings have been synthesized and shown to possess moderate to good selective herbicidal activity. These findings indicate the potential of such compounds in agricultural applications, particularly in controlling specific weed species without affecting crops (Liu & Shi, 2014).
Wirkmechanismus
Target of Action
The primary target of N-cyclopentyl-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase .
Mode of Action
This compound inhibits CDK2, thereby disrupting the normal progression of the cell cycle . It binds to the active site of CDK2, preventing the kinase from phosphorylating its substrates . This inhibitory action can lead to cell cycle arrest, preventing cells from proliferating uncontrollably .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, a fundamental biochemical pathway in all living cells . By preventing the phosphorylation of key proteins involved in cell cycle progression, this compound can halt the cell cycle, leading to a decrease in cell proliferation . This is particularly relevant in the context of cancer, where uncontrolled cell proliferation is a hallmark of the disease .
Pharmacokinetics
These studies help predict the compound’s bioavailability, which is crucial for its effectiveness as a drug .
Result of Action
The result of the compound’s action is a significant inhibition of cell growth . Most notably, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values in the nanomolar range . This suggests that the compound could potentially be effective in treating certain types of cancer .
Eigenschaften
IUPAC Name |
N-cyclopentyl-3-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c25-17(22-14-6-4-5-7-14)10-11-23-13-20-18-16(19(23)26)12-21-24(18)15-8-2-1-3-9-15/h1-3,8-9,12-14H,4-7,10-11H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKSHBUOOUUVOTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CCN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(1-Benzofuran-2-carbonyl)piperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B3013472.png)

![4-(azepan-1-ylsulfonyl)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide](/img/structure/B3013478.png)
![(E)-2-cyano-3-[4-methoxy-3-(naphthalen-1-ylmethoxy)phenyl]-N-(2-nitrophenyl)prop-2-enamide](/img/structure/B3013485.png)


![(3-{[1-(6-Chloro-4-methylpyridine-3-carbonyl)piperidin-4-yl]oxy}propyl)dimethylamine](/img/structure/B3013488.png)
![N-[(6-Chloropyridin-3-yl)methyl]-3-methylbutan-1-amine;hydrochloride](/img/structure/B3013489.png)

![3-amino-N-[4-(aminosulfonyl)phenyl]-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3013491.png)

![2,4-dichloro-N-[4-[[4-[(2,4-dichlorobenzoyl)amino]phenyl]methyl]phenyl]benzamide](/img/structure/B3013493.png)

![3-Methyl-2-[(4-methylphenyl)methyl]-1-(3-morpholin-4-ylpropylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B3013495.png)